molecular formula C5H7IN2 B12326881 2-(iodomethyl)-1-methyl-1H-imidazole

2-(iodomethyl)-1-methyl-1H-imidazole

Cat. No.: B12326881
M. Wt: 222.03 g/mol
InChI Key: MQIBJIICHUZXKK-UHFFFAOYSA-N
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Description

2-(iodomethyl)-1-methyl-1H-imidazole is a chemical compound with the molecular formula C5H7IN2 and is characterized by an imidazole ring substituted with a methyl group at the 1-position and an iodomethyl group at the 2-position . This structure makes it a valuable alkylating agent and a versatile building block in organic synthesis and medicinal chemistry research. The iodine atom is an excellent leaving group, facilitating nucleophilic substitution reactions, which allows researchers to readily introduce the 1-methyl-1H-imidazol-2-yl)methyl fragment into more complex molecules . As a substituted imidazole, its research value is tied to the broad utility of the imidazole scaffold. The imidazole ring is a fundamental component in functional molecules with applications spanning pharmaceuticals, agrochemicals, and materials science . Consequently, this compound serves as a critical intermediate in the regiocontrolled synthesis of more complex, multi-substituted imidazole derivatives that are difficult to access by other means . Researchers exploring novel drug candidates, ligands for catalysis, or functional organic materials may find this reagent particularly useful. Its mechanism of action in synthetic transformations primarily involves its reactivity as an electrophile, enabling the formation of new carbon-nitrogen or carbon-carbon bonds at the site of the iodomethyl group. Please handle with appropriate safety precautions. This product is intended for research purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use. Specific safety data can be found in the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7IN2

Molecular Weight

222.03 g/mol

IUPAC Name

2-(iodomethyl)-1-methylimidazole

InChI

InChI=1S/C5H7IN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3

InChI Key

MQIBJIICHUZXKK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CI

Origin of Product

United States

Elucidation of Reactivity and Reaction Mechanisms of 2 Iodomethyl 1 Methyl 1h Imidazole

Nucleophilic Substitution Reactions at the Iodomethyl Center

The primary reaction pathway for 2-(iodomethyl)-1-methyl-1H-imidazole involves the nucleophilic substitution at the methylene (B1212753) carbon, which is activated by the electron-withdrawing nature of the adjacent imidazole (B134444) ring and the excellent leaving group ability of the iodide ion.

The mechanism of nucleophilic substitution is dictated by several factors, including the structure of the electrophile, the nature of the nucleophile, the leaving group, and the solvent. For this compound, the electrophilic carbon is primary, which strongly favors the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. orgsyn.org

The Sₙ2 pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (iodide). researchgate.net This "backside attack" leads to a trigonal bipyramidal transition state. Because the reaction occurs at a primary carbon, there is minimal steric hindrance to this approach, facilitating the Sₙ2 pathway. orgsyn.org

Conversely, the Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is highly disfavored. This pathway would require the spontaneous departure of the iodide leaving group to form a primary carbocation intermediate. Primary carbocations are notoriously unstable and high in energy, making their formation a significant kinetic barrier. orgsyn.orgresearchgate.net While the adjacent imidazole ring can exert electronic effects, it is insufficient to stabilize a primary carbocation to the extent required for an Sₙ1 mechanism to compete effectively with the Sₙ2 pathway.

The stereochemical outcome of an Sₙ2 reaction is a complete inversion of configuration at the reaction center. researchgate.netcapes.gov.br If the methylene carbon of this compound were a chiral center (for instance, by isotopic labeling), the reaction would proceed with predictable and complete inversion of stereochemistry.

The high reactivity of the iodomethyl group makes this compound an effective alkylating agent for a wide array of nucleophiles. The choice of nucleophile and reaction conditions allows for the formation of various new carbon-heteroatom and carbon-carbon bonds.

N-Nucleophiles: Nitrogen-based nucleophiles, such as primary and secondary amines, as well as other heterocyclic compounds like imidazole and pyrimidine (B1678525), readily react with this compound. These N-alkylation reactions are fundamental in synthesizing more complex heterocyclic structures and have been used to create potential antibacterial agents. nih.gov The reaction typically proceeds under basic conditions to deprotonate the nucleophile, or simply by heating the reactants. nih.govresearchgate.net

O-Nucleophiles: Oxygen nucleophiles, including alkoxides and phenoxides, can displace the iodide to form ethers. While direct studies on this compound are limited, analogous reactions with similar iodomethyl heterocycles, such as 4-(iodomethyl)pyrimidines, demonstrate efficient and chemoselective O-alkylation of pyrimidinones (B12756618) in the presence of a base like potassium carbonate. acs.org This suggests that this compound would react similarly with O-nucleophiles.

S-Nucleophiles: Sulfur nucleophiles, such as thiolates (RS⁻), are generally more potent nucleophiles than their oxygen counterparts due to sulfur's greater polarizability and the lower electronegativity of sulfur. niscpr.res.in They react efficiently with primary alkyl iodides. The alkylation of imidazole-2-thiols and related sulfur-containing heterocycles with alkyl halides is a well-established method for forming C-S bonds. biosynth.comresearchgate.net For example, 4,5-dihydro-1H-imidazole-2-thiol has been successfully alkylated using various iodomethylsilanes. nih.gov

C-Nucleophiles: Carbon nucleophiles, such as enolates derived from ketones or esters, and cyanide ions, can also be alkylated by this compound to form new carbon-carbon bonds. These reactions are standard transformations in organic synthesis, extending carbon chains and building molecular complexity.

Table 1: Representative Nucleophilic Substitution Reactions with Iodomethyl-Heterocycles

Alkylating Agent AnalogueNucleophileProduct TypeConditionsYield
4-(Iodomethyl)pyrimidineSubstituted Pyrimidin-2(1H)-one (O-nuc)O-Alkylated PyrimidineK₂CO₃, Acetone, Reflux70-98% acs.org
Iodomethyl Ketones2-Amino-1,3-benzothiazole (N-nuc)N-Alkylated BenzothiazoliumSolvent-free73% researchgate.net
Iodomethylsilanes2-Methylimidazole (B133640) (N-nuc)N-Alkylated Imidazolium (B1220033) SaltSolvent-freeN/A chemicalbook.com
Iodomethylsilanes4,5-Dihydro-1H-imidazole-2-thiol (S-nuc)S-Alkylated Imidazolium SaltSolvent-free, Iodine catalystN/A nih.gov

A significant application of this compound's reactivity is in the synthesis of imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs) and components of ionic liquids. When this compound reacts with another N-substituted imidazole, it undergoes an N-alkylation reaction where the nucleophilic nitrogen of the second imidazole attacks the iodomethyl carbon. researchgate.netresearchgate.net

This reaction, an example of the Menshutkin reaction, results in the formation of a bis(imidazolium) salt, a quaternary ammonium (B1175870) species where two imidazolium rings are linked by a methylene bridge. orgsyn.org The synthesis is often carried out by heating the reactants, sometimes in a solvent like acetonitrile (B52724) or even under solvent-free conditions. chemicalbook.comlumenlearning.com The resulting imidazolium salts are typically stable, crystalline solids. For example, 1,3-dimethylimidazolium (B1194174) iodide is readily formed by reacting 1-methylimidazole (B24206) with iodomethane. orgsyn.orglumenlearning.com The reaction of this compound with a molecule like 1-methylimidazole would analogously yield 1-methyl-3-((1-methyl-1H-imidazol-2-yl)methyl)-1H-imidazol-3-ium iodide.

Alkylation and Arylation Reactions Mediated by the Iodomethyl Group

The iodomethyl group serves as a potent electrophilic handle, enabling the title compound to function as a key building block in alkylation and, potentially, arylation reactions.

As established, this compound is an effective agent for N-alkylation of various nitrogen-containing compounds. nih.gov The reaction of 2-methylimidazole with various alkylating agents, including those with iodomethyl groups, has been studied, often leading to mono- or di-alkylation products depending on the stoichiometry and reaction conditions. researchgate.netchemicalbook.com These N-alkylation pathways are critical for modifying the properties of heterocyclic compounds and synthesizing precursors for ligands and ionic liquids. researchgate.netnih.gov

C-alkylation, the formation of a bond between the iodomethyl carbon and a carbon atom of another molecule, is also a feasible pathway. This typically involves the reaction with soft carbon nucleophiles like stabilized carbanions (e.g., malonic esters) or organometallic reagents. While specific documented examples for this compound are not prevalent in readily available literature, the principles of C-alkylation with primary alkyl iodides are fundamental in organic chemistry.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming carbon-carbon bonds, traditionally between sp²-hybridized carbon centers (e.g., aryl or vinyl halides). youtube.comacs.org The direct use of unactivated sp³-hybridized alkyl halides like this compound in these reactions has historically been challenging due to two main issues: slow rates of oxidative addition to the Pd(0) catalyst and the propensity of the resulting alkyl-palladium intermediate to undergo rapid β-hydride elimination.

However, significant advances in catalyst design have expanded the scope of these reactions to include primary alkyl iodides. youtube.comyoutube.com

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organic halide. acs.org Modern catalytic systems, often employing bulky, electron-rich phosphine (B1218219) ligands, can facilitate the Suzuki coupling of primary alkyl iodides with arylboronic acids. capes.gov.br The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to form the C-C bond and regenerate the catalyst. youtube.comyoutube.com Given these advancements, a Suzuki-Miyaura coupling of this compound with an arylboronic acid is considered feasible.

Stille Reaction: This reaction couples an organotin (stannane) compound with an organic halide. nih.gov Similar to the Suzuki reaction, the Stille coupling was traditionally limited to sp² electrophiles. However, stereoretentive methods for the cross-coupling of secondary alkylstannanes have been developed, indicating the growing potential for sp³-hybridized partners. acs.org While the toxicity of organotin reagents is a drawback, the reaction is known for its tolerance of a wide range of functional groups. nih.gov The coupling of primary alkyl iodides has been demonstrated, suggesting that this compound could serve as a viable substrate under appropriate catalytic conditions. capes.gov.br

Table 2: General Comparison of Cross-Coupling Reactions for Alkyl Iodides

ReactionOrganometallic ReagentKey Features & Challenges for Alkyl Halides
Suzuki-Miyaura Organoboron (R-B(OR)₂)Nontoxic reagents; requires base; modern phosphine ligands enable coupling of primary alkyl iodides. capes.gov.bryoutube.com
Stille Organotin (R-SnR'₃)Tolerates many functional groups; no base needed; tin reagents are toxic; possible for primary alkyl iodides. nih.govacs.org

Intramolecular Cyclization and Rearrangement Processes

The inherent reactivity of the iodomethyl group, positioned adjacent to the imidazole ring, facilitates a range of intramolecular reactions. The nitrogen atom at position 3 of the imidazole ring can act as an internal nucleophile, and the C2-carbon, activated by the methyl group and the iodomethyl substituent, can participate in various cyclization and rearrangement cascades. These processes are crucial for the synthesis of more complex, fused heterocyclic systems. Research into 1,2-dialkylimidazoles shows they can be converted to nucleophilic 2-alkylidene imidazolines, which can then undergo intramolecular cyclization. uiowa.edu

Formation of Fused Heterocyclic Systems

The structure of this compound is a prime substrate for constructing fused heterocyclic systems. Intramolecular cyclization is a key pathway, often initiated by the nucleophilic attack of the N3-nitrogen of the imidazole ring, displacing the iodide to form a strained, bicyclic aziridinium-like intermediate. This intermediate can then undergo further reactions to yield stable, fused structures.

A common strategy involves the reaction of the iodomethyl group with a suitably positioned nucleophile on a side chain attached to the imidazole ring. While direct examples for this compound are specific, analogous reactions are well-documented. For instance, the intramolecular cyclization of alkylimidazoles bearing electrophilic groups, such as a ketone on a 1-alkyl side chain, leads to the formation of fused ring imidazoles. uiowa.edu Similarly, the synthesis of imidazo[1,2-a]pyridine-based heterocycles demonstrates the propensity of imidazole derivatives to form fused systems through selective C-N bond formation. rsc.org These reactions underscore the potential of the iodomethyl group to serve as an electrophilic handle for annulation reactions, leading to diverse scaffolds like imidazo[1,2-a]imidazoles. researchgate.net

Table 1: Examples of Imidazole-Fused Heterocycle Synthesis

Starting Material TypeReaction TypeProduct TypeReference
2-aminopyridine, aldehyde, isocyanideGroebke−Blackburn−Bienaymé (GBB) three-component reactionImidazo[1,2-a]pyridine uj.edu.pl
Cyclic α-amino ketones, potassium thiocyanateMarckwald reaction followed by desulfurizationFused sp3‐enriched imidazoles nih.gov
1,2-Dialkylimidazole with β-keto amide side chainIntramolecular aldol-like cyclizationImidazole-functionalized γ-lactams uiowa.edu

Ring Expansion and Contraction Mechanisms

Ring expansion and contraction reactions represent another facet of the reactivity of imidazole derivatives, driven by the formation of strained intermediates. wikipedia.org For this compound, such rearrangements could be initiated by the formation of a carbocation at the methylene bridge, followed by migration of one of the imidazole ring bonds.

A notable related transformation is the Heine reaction, where the ring expansion of aziridines with imidoyl chlorides yields 2-imidazolines. nih.govscispace.com Although this involves an external nucleophile, it illustrates the mechanistic principles of ring expansion involving imidazole-like structures. In the context of this compound, a reaction with a reagent like dichlorocarbene (B158193) could potentially lead to ring expansion, transforming the five-membered imidazole ring into a six-membered pyrimidine derivative. rsc.org This proceeds through the formation of a dichloromethyl adduct which then rearranges.

Conversely, ring contraction is also a possibility, often mediated by oxidative rearrangement. mdpi.com While less common for this specific substrate, pathways involving the extrusion of a ring atom could be envisioned under specific oxidative conditions, potentially leading to highly strained, yet synthetically interesting, ring systems. A study on the reaction of 2-(bromomethyl)-1,3-thiaselenole with 1-methyl-1H-imidazol-2-thiol showed a rearrangement with ring expansion of the thiaselenole ring, indicating the influence of the imidazole moiety in promoting such rearrangements. researchgate.net

Oxidative Transformations of the Iodomethyl Functionality

The iodomethyl group is susceptible to oxidation, providing a synthetic route to introduce carbonyl functionalities at the 2-position of the 1-methyl-1H-imidazole core. These transformations enhance the molecular complexity and offer precursors for further synthetic elaborations.

Conversion to Carbonyl Derivatives (Aldehydes/Ketones)

The direct oxidation of the iodomethyl group to an aldehyde (1-methyl-1H-imidazole-2-carbaldehyde) is a significant transformation. Mechanistic studies on related systems have shown that such conversions are feasible. For example, a method for synthesizing 2-fluoroalkyl imidazole-5-carbaldehydes proceeds through a 5-iodomethyl imidazole intermediate. researchgate.net The study demonstrated that the carbonyl oxygen atom originates from dioxygen, implicating an oxidative mechanism that could be applicable to this compound. researchgate.net The general process would involve the initial oxidation of the C-I bond, followed by hydrolysis or further oxidation to yield the aldehyde.

Iodine-catalyzed oxidation reactions are known to convert methyl groups adjacent to aromatic systems into carbonyls. nih.gov These reactions often proceed via a tandem sp3 C-H oxidation and cyclization or condensation. The iodomethyl group in this compound represents an activated substrate for similar oxidative pathways.

Table 2: Conditions for Oxidation of a Methylene Bridge to a Carbonyl

Substrate TypeReagents/ConditionsProductKey FindingReference
Fluorinated N'-propargyl amidinesIodine, O22-Fluoroalkyl imidazole-5-carbaldehydeProceeds via a 5-iodomethyl imidazole intermediate; carbonyl oxygen from O2. researchgate.net
Aryl methyl ketonesI2 / DMSOα-KetoaldehydesMetal-free oxidation of sp3 C-H bond. nih.gov
AldehydesIodosobenzene, KBr, aq. Methanol (B129727)Methyl estersOxidative transformation of aldehydes. arkat-usa.org

Involvement of Hypervalent Iodine Reagents

Hypervalent iodine reagents are powerful oxidants known for their low toxicity and mild reaction conditions, making them ideal for sensitive heterocyclic substrates. organic-chemistry.orgprinceton.edu Reagents such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)2) and 2-iodylphenol ethers can selectively oxidize various functional groups. organic-chemistry.org

In the context of this compound, a hypervalent iodine reagent could facilitate the conversion of the iodomethyl group to an aldehyde. For instance, 2-imidazolines are readily oxidized to imidazoles using (diacetoxyiodo)benzene. organic-chemistry.org A similar principle could apply to the oxidation of the iodomethyl group. The reaction would likely proceed through an intermediate where the hypervalent iodine coordinates to the substrate, followed by a rearrangement or elimination step that results in the oxidized product. rsc.org

Furthermore, hypervalent iodine reagents are known to mediate ring contraction and other rearrangement processes. mdpi.comrsc.org The reaction of this compound with a reagent like [hydroxy(tosyloxy)iodo]benzene (B1195804) could potentially lead to complex oxidative rearrangements, beyond simple conversion to a carbonyl. These reagents can act as both electrophiles and oxidants, opening up diverse reaction pathways that are highly dependent on the specific reagent and reaction conditions employed. princeton.edu

Advanced Applications in Organic Synthesis and Material Precursor Chemistry

2-(iodomethyl)-1-methyl-1H-imidazole as a Versatile Building Block

As a versatile building block, this compound serves as a key starting material for constructing complex molecular architectures. The imidazole (B134444) ring is a significant heterocyclic motif found in many biologically active compounds, and this reagent provides a direct route for its incorporation. The presence of the iodomethyl group provides a reactive handle for synthetic transformations, primarily through nucleophilic substitution reactions where the iodide ion acts as an excellent leaving group.

The synthesis of complex, multi-ring heterocyclic systems is a central goal in medicinal and materials chemistry. This compound is an ideal precursor for creating advanced heterocyclic scaffolds. It can react with various nucleophilic heterocyclic compounds, leading to the formation of larger, more elaborate structures. For instance, nitrogen-containing heterocycles such as pyrazoles, triazoles, or even other imidazoles can act as nucleophiles, attacking the electrophilic methylene (B1212753) carbon and displacing the iodide. This reaction effectively links the two heterocyclic rings, providing a pathway to novel chemical entities. The imidazole core itself is a fundamental component in coordination chemistry, capable of binding to metal ions like molybdenum to form complex organometallic structures. rsc.org

Table 1: General Synthesis of Advanced Heterocyclic Scaffolds

Reactant AReactant B (Nucleophilic Heterocycle)ProductReaction Type
This compoundNu-Heterocycle2-(Heterocyclyl-methyl)-1-methyl-1H-imidazoleNucleophilic Substitution

The introduction of a methylimidazole moiety can significantly alter the physicochemical properties of an organic molecule, including its solubility, basicity, and coordination ability. This compound is an effective agent for this purpose. The (1-methyl-1H-imidazol-2-yl)methyl group can be appended to various organic structures through substitution reactions with suitable nucleophiles. This includes the alkylation of phenols, thiols, and amines, allowing the methylimidazole unit to be integrated into a wide range of compounds, from potential pharmaceutical agents to ligands for catalysis. This targeted modification is a key strategy in rational drug design and materials science.

Synthetic Pathways to Functionalized Materials (Excluding Material Properties)

The reagent serves as a foundational element in the synthesis of specialized materials. Its role is typically that of an essential precursor which, through carefully designed reaction pathways, is converted into monomers or ionic liquid components.

Imidazolium (B1220033) salts are a prominent class of ionic liquids (ILs). nih.gov The standard synthesis for these materials involves the quaternization of a neutral N-substituted imidazole with an alkyl halide. nih.govwikipedia.org In this context, this compound can function as the key alkylating agent. By reacting it with another suitable nitrogen or phosphorus base (e.g., 1-butylimidazole (B119223) or triphenylphosphine), a new quaternary salt is formed. The resulting product, an imidazolium iodide, possesses the structural characteristics of an ionic liquid precursor. The synthesis of 1-methylimidazole (B24206) itself is a well-established industrial process, underscoring its importance as a foundational chemical for ILs. wikipedia.orgnih.gov

Table 2: Proposed Synthesis of an Ionic Liquid Precursor

Imidazole ReagentNucleophileResulting Ionic Salt (Precursor)
This compound1-Butylimidazole1-Butyl-3-((1-methyl-1H-imidazol-2-yl)methyl)-3H-imidazol-1-ium iodide
This compoundTriphenylphosphine (B44618)(1-methyl-1H-imidazol-2-yl)methyl)triphenylphosphonium iodide

In polymer chemistry, the functional properties of a macromolecule are dictated by the structure of its constituent monomer units. This compound can be used to synthesize specialized monomers that incorporate the methylimidazole group. For example, the reagent can undergo a Williamson ether synthesis with a phenol (B47542) that also contains a polymerizable group, such as 4-vinylphenol. This reaction attaches the methylimidazole moiety to the vinylbenzene framework, creating a monomer. This new monomer can then be used in polymerization reactions to produce polymers with pendant methylimidazole groups. The synthesis of polymers containing imidazole units is an active area of research for creating materials with unique electronic or chemical properties. mdpi.com

Reagents in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The primary utility of this compound in synthesis is its role as an electrophile in bond-forming reactions. The carbon-iodine bond is relatively weak and polarized, making the methylene carbon susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its application in constructing molecular skeletons.

This compound facilitates the formation of carbon-carbon (C-C) bonds when treated with carbon-based nucleophiles. organic-chemistry.org Reagents such as organocuprates, enolates derived from ketones or esters, and Grignard reagents can displace the iodide to form a new C-C bond, thereby extending the carbon chain or creating more complex structures.

Furthermore, it is highly effective in forming carbon-heteroatom bonds. nuph.edu.ua Its reaction with various heteroatom nucleophiles is a straightforward and efficient process:

C-N Bond Formation: Amines (primary, secondary, or aromatic) readily react to yield the corresponding substituted aminomethyl-imidazole.

C-O Bond Formation: Alcohols and phenols, typically in the presence of a non-nucleophilic base to form the more reactive alkoxide or phenoxide, produce ether linkages.

C-S Bond Formation: Thiols react under basic conditions to form thioethers.

These fundamental bond-forming reactions highlight the reagent's versatility in synthetic organic chemistry. nuph.edu.ua

Table 3: Summary of Bond-Forming Reactions

Nucleophile TypeExample NucleophileBond FormedProduct Class
CarbonMalonic Ester EnolateC-CSubstituted Malonic Ester
NitrogenDiethylamineC-NTertiary Amine
OxygenSodium PhenoxideC-OAryl Ether
SulfurSodium ThiophenolateC-SThioether

Carbonylation Reactions

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a molecule. In the context of this compound, this would typically involve a transition-metal-catalyzed process where carbon monoxide is reacted with the substrate to form an acyl derivative. While direct carbonylation of this compound is not extensively documented in publicly available literature, the reactivity of similar alkyl halides in palladium-catalyzed carbonylations suggests a viable synthetic route.

The general approach for such a transformation would likely involve the reaction of this compound with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile, such as an alcohol or an amine, to yield the corresponding ester or amide. The reaction proceeds through the formation of an alkyl-palladium intermediate, followed by CO insertion and subsequent reductive elimination.

Although specific data for the target compound is scarce, related transformations provide insight into potential reaction conditions. For instance, the carbonylation of activated alkyl halides is a known process, albeit challenging due to competing nucleophilic substitution reactions. bldpharm.com The synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives, which can be seen as reduced forms of carbonylated products, has been reported through different synthetic routes. jst.go.jp

Table 1: Representative Palladium-Catalyzed Carbonylation of Activated Alkyl Halides (Note: This table presents generalized data for analogous reactions due to the lack of specific data for this compound.)

Alkyl HalideNucleophileCatalystSolventProductYield (%)
Benzyl IodideMethanol (B129727)Pd(OAc)₂/dppfTolueneMethyl 2-phenylacetate~80-90
1-IodooctaneEthanolPdCl₂(PPh₃)₂DMFEthyl nonanoate~70-85

This table is illustrative and based on general knowledge of palladium-catalyzed carbonylation reactions.

Amination and Etherification Reactions

The iodomethyl group of this compound is an excellent electrophilic site for amination and etherification reactions, proceeding via a nucleophilic substitution mechanism. These reactions allow for the straightforward introduction of nitrogen and oxygen-based functionalities, respectively, leading to a diverse range of derivatives with potential applications in medicinal chemistry and material science.

Amination Reactions:

Etherification Reactions:

Etherification is achieved by reacting this compound with an alcohol or a phenol, typically in the presence of a base to generate the corresponding alkoxide or phenoxide nucleophile. This reaction yields ethers of the (1-methyl-1H-imidazol-2-yl)methanol. The synthesis of (1-methyl-1H-imidazol-2-yl)methanol itself has been documented, which can be a precursor for ether synthesis via Williamson ether synthesis. jst.go.jp

Due to the limited specific data for the title compound, the following table presents representative amination and etherification reactions of a closely related analogue, 2-(chloromethyl)-1-methyl-1H-imidazole, to illustrate the expected reactivity.

Table 2: Representative Amination and Etherification of 2-(Chloromethyl)-1-methyl-1H-imidazole (Note: This table is based on analogous reactions and serves to illustrate the potential of this compound in such transformations.)

ReactantNucleophileBaseSolventProduct
2-(Chloromethyl)-1-methyl-1H-imidazolePiperidineK₂CO₃Acetonitrile (B52724)1-((1-Methyl-1H-imidazol-2-yl)methyl)piperidine
2-(Chloromethyl)-1-methyl-1H-imidazoleSodium Methoxide-Methanol2-(Methoxymethyl)-1-methyl-1H-imidazole
2-(Chloromethyl)-1-methyl-1H-imidazolePhenolNaOHDMF1-Methyl-2-(phenoxymethyl)-1H-imidazole

This table is illustrative and based on general principles of nucleophilic substitution reactions on halomethyl imidazoles.

Coordination Chemistry and Ligand Applications of 2 Iodomethyl 1 Methyl 1h Imidazole

Design Principles for Imidazole-Based Ligands

In the general design of imidazole-based ligands, the substituents on the imidazole (B134444) ring play a crucial role in determining the steric and electronic properties of the ligand, which in turn influences the geometry and stability of the resulting metal complexes. wikipedia.org The nitrogen atom at the 3-position of the imidazole ring is typically the primary coordination site due to its basicity. researchgate.net

Steric and Electronic Influences of the Iodomethyl Group on Coordination

Electronically, the iodomethyl group is anticipated to be weakly electron-withdrawing, which could slightly modulate the electron density on the imidazole ring and, consequently, the donor strength of the coordinating nitrogen atom. The iodine atom itself could potentially act as a secondary, weak coordination site (a halogen bond donor) in the solid state, influencing crystal packing and supramolecular assembly.

Formation of Metal-Imidazole Complexes

The formation of complexes between transition metals and imidazole-based ligands is a well-established area of coordination chemistry. bohrium.com These complexes are typically formed by reacting a metal salt with the imidazole ligand in a suitable solvent. researchgate.net

Coordination Modes with Transition Metals (e.g., Zinc, Copper, Cobalt, Silver, Technetium)

There is a lack of specific studies on the coordination modes of 2-(iodomethyl)-1-methyl-1H-imidazole with transition metals such as zinc, copper, cobalt, silver, or technetium. In general, imidazole ligands typically coordinate to metal ions in a monodentate fashion through the N3 atom. researchgate.netjocpr.com For related imidazole derivatives, various coordination geometries have been observed, including tetrahedral and octahedral arrangements, depending on the metal ion, the stoichiometry, and the presence of other ligands. researchgate.netbohrium.com

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., NMR, IR, UV-Vis, X-ray Diffraction)

Detailed spectroscopic data for metal complexes of this compound are not available in the reviewed literature. For comparison, the characterization of complexes with other imidazole derivatives provides insight into the expected spectroscopic changes upon coordination.

NMR Spectroscopy: Upon coordination to a diamagnetic metal ion like Zn(II), the ¹H and ¹³C NMR signals of the imidazole ring protons and carbons are expected to shift, indicating a change in the electronic environment. tubitak.gov.tr For paramagnetic metal ions like Co(II) or Cu(II), NMR spectra would be broadened and significantly shifted, making analysis more complex. researchgate.net

IR Spectroscopy: Infrared spectroscopy is a valuable tool for confirming the coordination of the imidazole ligand. azjournalbar.com Changes in the vibrational frequencies of the C=N and C-N stretching modes within the imidazole ring upon complexation would be indicative of metal-ligand bond formation. researchgate.net

UV-Vis Spectroscopy: The electronic spectra of transition metal complexes are sensitive to the coordination environment. The formation of a complex with this compound would likely result in shifts in the d-d transitions of the metal ion and in the ligand-based π-π* transitions. researchgate.net

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

Imidazole-based ligands are widely used as building blocks for the construction of supramolecular assemblies and metal-organic frameworks (MOFs) due to their versatile coordination capabilities. researchgate.netresearchgate.netmdpi.com

Role of Iodomethyl Group in Directing Self-Assembly

Specific studies on the role of the iodomethyl group of this compound in directing self-assembly are absent from the current body of scientific literature. Hypothetically, the iodine atom in the iodomethyl substituent could participate in halogen bonding, a directional non-covalent interaction that can be exploited in crystal engineering to guide the formation of specific supramolecular architectures. This could potentially lead to unique network topologies in MOFs or other coordination polymers that differ from those formed with analogous ligands lacking the iodo-substituent. However, without experimental evidence, this remains speculative.

Design of Multidentate Imidazole-Containing Ligands

The design of multidentate ligands incorporating the this compound moiety hinges on the high reactivity of the carbon-iodine bond towards nucleophilic substitution. This allows for the facile introduction of additional donor atoms, thereby constructing ligands with varying denticity and topology. The 1-methylimidazole (B24206) unit itself provides a stable N-donor site, and the methylene (B1212753) spacer introduced from the iodomethyl group offers flexibility to the resulting ligand backbone.

The synthetic strategies for creating multidentate ligands from this compound would primarily involve reactions with various nucleophiles. The enhanced reactivity of the iodo- leaving group, as compared to chloro- or bromo- analogs, suggests that these reactions can often proceed under milder conditions. nih.gov

Bidentate Ligands: The simplest extension from the monodentate this compound is the creation of bidentate ligands. This can be achieved by reacting it with a molecule containing a single nucleophilic site that also bears a donor atom. For instance, reaction with another N-heterocycle, such as pyridine (B92270) or another imidazole derivative, would yield a flexible bidentate N,N'-donor ligand.

A representative reaction to form a bidentate ligand would be the synthesis of a bis(imidazolyl)methane derivative. Although not specifically documented for the iodo- compound, the synthesis of bis(2-methylimidazol-1-yl)methane has been reported and provides a clear blueprint. researchgate.net

Tridentate and Tetradentate Ligands: More complex multidentate ligands, such as tripodal or linear tetradentate systems, can be designed by reacting this compound with polyfunctional nucleophiles. For example, reaction with a primary amine would lead to a secondary amine linker which could be further functionalized. A more direct approach involves using di- or tri-amines as the nucleophilic core.

The synthesis of tripodal bis(imidazole)-based ligands has been demonstrated using similar principles. rsc.org For instance, reacting two equivalents of a 2-(halomethyl)imidazole derivative with a primary amine bearing another donor group can lead to a tripodal ligand.

Below are projected synthetic pathways for the creation of multidentate ligands using this compound, based on established reactions of similar halo-methyl-imidazole compounds.

Table 1: Projected Synthesis of Multidentate Ligands from this compound

Ligand TypeReactantProduct
Bidentate1H-Imidazole1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-imidazole
Tridentate2-(aminomethyl)pyridineN-((1-methyl-1H-imidazol-2-yl)methyl)pyridin-2-ylmethanamine
TripodalTris(2-aminoethyl)amineN,N-bis((1-methyl-1H-imidazol-2-yl)methyl)aminoethyl)-N'-((1-methyl-1H-imidazol-2-yl)methyl)ethane-1,2-diamine

These designed ligands, featuring multiple imidazole units, are of significant interest in coordination chemistry. The resulting metal complexes have potential applications in catalysis, bioinorganic chemistry, and materials science. The coordination of such ligands to transition metals can lead to the formation of discrete polynuclear complexes or extended coordination polymers. researchgate.netnih.gov The specific geometry and properties of these metal complexes would be dictated by the nature of the metal ion, the denticity and flexibility of the ligand, and the reaction conditions.

While the provided information is based on the reactivity of analogous compounds, the fundamental principles of nucleophilic substitution on the methyl group of this compound provide a robust framework for the rational design of a wide array of novel multidentate imidazole-containing ligands.

Computational and Theoretical Investigations of 2 Iodomethyl 1 Methyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of a molecule from first principles. For 2-(iodomethyl)-1-methyl-1H-imidazole, such calculations would provide a detailed picture of its electronic structure, preferred geometry, and energetic landscape, which are key determinants of its chemical character. researchgate.netnih.gov

The electronic structure dictates the reactivity of a molecule. Through methods like HOMO-LUMO analysis and the calculation of molecular electrostatic potential (MEP), the regions of a molecule that are likely to engage in chemical reactions can be identified.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. plos.org For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring and the iodine atom, while the LUMO would likely be centered on the anti-bonding σ* orbital of the C-I bond of the iodomethyl group. This distribution makes the methylene (B1212753) carbon an electrophilic center, susceptible to attack by nucleophiles.

Charge Distribution and Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. In studies of similar imidazole derivatives, the most negative potential is consistently found near the un-substituted ring nitrogen (N3), identifying it as the primary site for electrophilic attack. researchgate.netplos.org Conversely, the region around the hydrogens of the methyl and iodomethyl groups, and particularly the methylene carbon attached to the iodine, would exhibit a positive or near-neutral potential, indicating their electrophilic character.

Table 1: Illustrative Global Reactivity Descriptors for this compound Derived from Hypothetical HOMO-LUMO Energies This table presents representative values based on typical DFT calculations for similar heterocyclic compounds. EHOMO = -6.2 eV and ELUMO = -1.0 eV are assumed for illustrative purposes.

DescriptorFormulaRepresentative ValueInterpretation
EHOMO --6.2 eVEnergy of the highest occupied molecular orbital; indicates electron-donating ability.
ELUMO --1.0 eVEnergy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO5.2 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Ionization Potential (I) -EHOMO6.2 eVEnergy required to remove an electron.
Electron Affinity (A) -ELUMO1.0 eVEnergy released upon gaining an electron.
Global Hardness (η) (I - A) / 22.6 eVMeasures resistance to change in electron distribution.
Global Softness (S) 1 / (2η)0.19 eV⁻¹Reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) (I + A) / 23.6 eVMeasures the power to attract electrons.
Electrophilicity Index (ω) χ² / (2η)2.49 eVMeasures the propensity to accept electrons.

Tautomerism: For this compound, tautomerism involving the migration of a proton between the two ring nitrogens is not possible. The presence of a stable methyl group on the N1 nitrogen prevents this isomerization, simplifying its structural analysis compared to un-substituted imidazoles. iucr.org

Conformational Analysis: The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the imidazole ring (at C2) and the iodomethyl group (-CH₂I). Quantum chemical calculations can map the potential energy surface for this rotation to identify the most stable conformation (i.e., the dihedral angle with the lowest energy) and the energy barriers for interconversion between different conformers. The steric bulk and electronic properties of the iodine atom and the imidazole ring would be the determining factors for the preferred spatial arrangement.

Theoretical modeling is exceptionally useful for mapping the pathways of chemical reactions. For this compound, a key reaction pathway to investigate is nucleophilic substitution.

Molecular Dynamics Simulations to Understand Reactivity and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and intermolecular interactions of this compound in a condensed phase, such as in a solvent. mdpi.comnih.gov

MD simulations could be employed to study how the compound interacts with solvent molecules like water or methanol (B129727). nih.govnih.gov By analyzing the trajectories of thousands of molecules in a simulation box, one can generate radial distribution functions (RDFs). An RDF for the nitrogen atoms of the imidazole ring with water's hydrogen atoms, for example, would reveal the strength and structure of hydrogen bonding. Similarly, analyzing the environment around the iodomethyl group would provide insight into its solvation shell and how solvent organization might influence its reactivity. These simulations are valuable for understanding how the local environment modulates the intrinsic properties calculated by quantum methods. researchgate.net

Theoretical Approaches to Structure-Reactivity Relationships

Theoretical methods provide a bridge between a molecule's computed structural and electronic properties and its observed chemical reactivity. By identifying specific calculable parameters that correlate with reactivity, predictive models can be developed.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate variations in the chemical structure of a group of compounds with changes in a specific activity, such as biological potency or chemical reactivity. jmpas.comnih.govnih.gov While no specific QSAR models for this compound are reported, one could be developed as part of a series of related imidazole derivatives.

To build a QSAR model, various molecular descriptors are calculated for each compound in the series. These descriptors are numerical representations of the molecule's physicochemical, electronic, or topological properties. proquest.comresearchgate.net For a class of compounds including this compound, a range of descriptors would be calculated to capture the structural features presumed to be important for a given activity.

Table 2: Representative Molecular Descriptors for QSAR Analysis This table lists common descriptors that would be calculated for this compound in a hypothetical QSAR study.

Descriptor ClassDescriptor NameDescriptionRelevance
Physicochemical LogPThe logarithm of the octanol-water partition coefficient.Measures hydrophobicity, crucial for membrane permeability.
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Relates to the size and bulk of the molecule.
Topological Wiener IndexA distance-based index related to molecular branching.Encodes information about molecular shape and size.
Geometric Molecular Surface AreaThe total surface area of the molecule.Relates to how the molecule interacts with its environment or a receptor.
Electronic Dipole MomentA measure of the overall polarity of the molecule.Important for electrostatic and dipole-dipole interactions.
Quantum Chemical EHOMO / ELUMOEnergies of the frontier molecular orbitals.Correlates with the molecule's ability to participate in charge-transfer reactions. jmpas.com

By applying statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSAR equation can be generated that predicts the activity based on the most relevant descriptors. nih.gov Such a model could reveal, for instance, that an increase in the electrophilicity index (ω) and a decrease in the LUMO energy lead to higher activity in a particular chemical or biological system.

Prediction of Reactivity and Selectivity

For this compound, the reactivity is largely governed by the electronic nature of the imidazole ring and the influence of its substituents: the electron-donating methyl group at the N1 position and the electron-withdrawing iodomethyl group at the C2 position. The nitrogen atoms of the imidazole ring possess lone pairs of electrons, making them potential sites for electrophilic attack or coordination to metal ions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining chemical reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

While specific HOMO-LUMO values for this compound require dedicated calculations, studies on similar substituted imidazoles suggest that the HOMO is likely to be distributed over the imidazole ring, particularly the C4 and C5 atoms, and the N3 atom. The LUMO, conversely, would be expected to have significant contributions from the C2 carbon and the attached iodomethyl group, particularly the C-I antibonding orbital. This distribution would suggest that the ring is susceptible to electrophilic attack, while the iodomethyl group is the primary site for nucleophilic substitution, where the iodide ion acts as a good leaving group.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow regions) around the N3 atom, indicating its availability for electrophilic attack or protonation. Positive potential (blue regions) would be expected around the hydrogen atoms and, significantly, around the iodomethyl group, making it susceptible to nucleophilic attack. Computational studies on other imidazole derivatives have successfully used MEP maps to predict sites for drug-receptor interactions and chemical reactions. researchgate.net

Reactivity Descriptors: Global reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can provide quantitative measures of reactivity. Based on studies of other substituted imidazoles, the presence of the electron-donating methyl group would slightly increase the electron density of the ring, while the iodomethyl group would have a more complex influence, acting as an electron-withdrawing group and a site for substitution. researchgate.net

Predicted Reactivity and Selectivity:

FeaturePredicted Characteristic for this compound
Nucleophilic Sites The N3 atom of the imidazole ring is the most likely site for electrophilic attack or protonation.
Electrophilic Sites The carbon atom of the iodomethyl group is the primary site for nucleophilic attack, leading to the displacement of the iodide ion.
Reactivity of the Ring The imidazole ring is expected to be reactive towards electrophiles, with the C4 and C5 positions being potential sites for substitution, influenced by the directing effects of the N-methyl and C-iodomethyl groups.

This table is generated based on established principles of organic chemistry and computational studies on analogous imidazole compounds.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. These predictions can aid in the structural elucidation of newly synthesized compounds and help in understanding the relationship between molecular structure and spectroscopic properties.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for verifying chemical structures. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus. The electron-donating N-methyl group would shield the protons and carbons of the imidazole ring to some extent, while the iodomethyl group would have a deshielding effect on the adjacent C2 carbon. The chemical shift of the methylene protons in the iodomethyl group would be significantly downfield due to the electronegativity of the iodine atom.

Computational studies on similar imidazolium-based ionic liquids have shown good agreement between predicted and experimental NMR chemical shifts, highlighting the reliability of these methods. researchgate.netrsc.org The accuracy of the predictions can be improved by considering solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃ ~3.7~33
C(2)-CH₂-I ~4.5-5.0~10-15
H4 / H5 ~7.0-7.5 (distinct signals)~120-130 (distinct signals)
C2 -~145-150
C4 / C5 -~120-130 (distinct signals)

Note: These are estimated values based on typical chemical shifts for similar imidazole derivatives and the expected substituent effects. Actual values would require specific DFT calculations.

Computational vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and their corresponding normal modes. These calculated spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes.

For this compound, the calculated IR and Raman spectra would exhibit characteristic peaks corresponding to the vibrations of the imidazole ring and the substituent groups.

Key Predicted Vibrational Modes:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C-H stretching (aromatic) 3100-3200
C-H stretching (aliphatic, CH₃ and CH₂) 2850-3000
C=N and C=C stretching (imidazole ring) 1450-1600
CH₂ scissoring ~1450
CH₃ bending ~1380 and ~1450
Ring breathing modes 1000-1300
C-I stretching 500-600

This table is generated based on established group frequencies and computational studies on related imidazole compounds. researchgate.netoptica.org

DFT calculations on other imidazole derivatives have shown that the computed vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, scaling factors are typically applied to the calculated frequencies to improve agreement with experimental data. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. This method can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to show absorptions in the ultraviolet region due to π → π* transitions within the imidazole ring. The presence of the methyl and iodomethyl substituents will influence the exact position and intensity of these absorptions. Studies on other imidazole derivatives have shown that substitution can cause a red or blue shift in the absorption maxima. nih.govresearchgate.netmdpi.com For instance, the introduction of a methyl group on the imidazole ring can cause a slight red shift. mdpi.com The effect of the iodomethyl group is less straightforward, as it can participate in both inductive and potential hyperconjugative interactions.

Predicted UV-Vis Absorption:

TransitionPredicted λ_max (nm)
π → π *~210-230

Note: This is an estimated value based on the UV-Vis spectra of 1-methylimidazole (B24206) and other substituted imidazoles. researchgate.netmdpi.com Specific TD-DFT calculations would be necessary to obtain a more accurate prediction.

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